molecular formula C19H18FNO5S2 B2420644 Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 899972-21-5

Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2420644
CAS No.: 899972-21-5
M. Wt: 423.47
InChI Key: GTMYAMWVISZXJE-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the ethoxyphenyl, sulfamoyl, and fluoro groups, contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO5S2/c1-3-25-13-10-8-12(9-11-13)21-28(23,24)18-16-14(20)6-5-7-15(16)27-17(18)19(22)26-4-2/h5-11,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMYAMWVISZXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-4-fluorobenzaldehyde, and a thiol compound under basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonamide coupling reaction using 4-ethoxyaniline and a sulfonyl chloride derivative.

    Esterification: The carboxylic acid group on the benzothiophene core can be esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products with nucleophiles.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Research has shown that derivatives of sulfamoyl compounds have significant antimicrobial properties. Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has been evaluated against several bacterial strains, demonstrating promising results in inhibiting growth at specific concentrations .
  • Anticancer Potential : The benzothiophene scaffold is often explored for anticancer activity. Studies suggest that modifications to the benzothiophene core can enhance its efficacy against various cancer cell lines .

Antimicrobial Studies

A study published in Chemistry & Biology Interface demonstrated the synthesis and antimicrobial evaluation of similar sulfamoyl compounds. The researchers synthesized ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole derivatives and tested them against strains such as Bacillus subtilis and Aspergillus niger. The results indicated that certain derivatives exhibited strong inhibitory effects, highlighting the potential of sulfamoyl compounds in developing new antimicrobial agents .

Anticancer Research

In another study focused on benzothiophenes, researchers synthesized various derivatives and assessed their cytotoxicity against human cancer cell lines. The findings suggested that specific substitutions on the benzothiophene core could significantly enhance anticancer activity, paving the way for further development of this compound as a potential anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

    Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.

    Zileuton: A leukotriene synthesis inhibitor used in the management of asthma.

    Benzothiophene-2-carboxylic acid: A simpler derivative used as an intermediate in organic synthesis.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities compared to other benzothiophene derivatives.

Biological Activity

Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is This compound , and it features a complex structure that includes a benzothiophene core, a sulfonamide group, and an ethoxyphenyl substituent. Its molecular formula is C19H18FNO5SC_{19}H_{18}FNO_5S with a molecular weight of approximately 393.48 g/mol.

Structural Formula

InChI InChI 1S C19H18FNO5S2 c1 3 25 14 10 6 5 9 13 14 21 28 23 24 18 16 12 20 8 7 11 15 16 27 17 18 19 22 26 4 2 h5 11 21H 3 4H2 1 2H3\text{InChI }\text{InChI 1S C19H18FNO5S2 c1 3 25 14 10 6 5 9 13 14 21 28 23 24 18 16 12 20 8 7 11 15 16 27 17 18 19 22 26 4 2 h5 11 21H 3 4H2 1 2H3}

Antimicrobial Properties

Research indicates that benzothiophene derivatives exhibit significant antimicrobial activity. A study involving similar compounds demonstrated their effectiveness against various bacteria and fungi, including Escherichia coli , Staphylococcus aureus , and Candida albicans . this compound is hypothesized to possess comparable antimicrobial properties due to its structural similarities.

Anticancer Activity

Benzothiophene derivatives have been investigated for their anticancer potential. Compounds with similar structures have shown cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest . The specific mechanisms of action for this compound require further investigation but may involve modulation of signaling pathways related to cell growth and survival.

In Vitro Studies

Several in vitro studies have evaluated the biological activity of related benzothiophene compounds. For instance, a study reported that certain derivatives exhibited significant cytotoxicity against human cancer cell lines with half maximal inhibitory concentration (IC50) values below 10 µM . These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some benzothiophenes induce oxidative stress in target cells, leading to cell death.

Table: Summary of Biological Activities

Study ReferenceBiological ActivityTarget Organisms/CellsIC50 Values
AntimicrobialE. coli, S. aureus<10 µM
AnticancerHuman cancer cell lines<10 µM
CytotoxicityVarious cancer cells<10 µM

Notable Findings

  • Antibacterial Activity : Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro derivatives demonstrated effective inhibition against gram-positive and gram-negative bacteria.
  • Antifungal Activity : Preliminary tests indicated potential antifungal properties against common pathogens like Candida albicans.
  • Cytotoxic Effects : In vitro assays revealed significant cytotoxic effects on cancerous cells, warranting further exploration into its therapeutic applications.

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